molecular formula C19H15Cl2N3O3 B2819436 2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 942013-74-3

2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B2819436
CAS No.: 942013-74-3
M. Wt: 404.25
InChI Key: MKELKSNTVNNBAD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide (CAS 942013-74-3) is a synthetic small molecule with a molecular formula of C19H15Cl2N3O3 and a molecular weight of 404.25 g/mol . This acetamide derivative features a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety, a scaffold recognized in medicinal chemistry for its diverse biological potential. Pyridazinone derivatives have been extensively studied and reported in scientific literature to possess a range of pharmacological activities, including antioxidant, antibacterial, antifungal, and anti-cancer properties . Furthermore, related N-arylacetamide derivatives are significant intermediates in organic synthesis and pharmaceutical development, often serving as key precursors for more complex bioactive molecules . The presence of the dichlorophenoxy group suggests potential for unique interaction with biological targets, making this compound a valuable chemical tool for probing biological pathways. Researchers can utilize this high-purity compound in various applications, such as in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. It is supplied with guaranteed purity and stability for reliable experimental results. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-24-19(26)8-6-16(23-24)12-3-2-4-14(9-12)22-18(25)11-27-17-7-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKELKSNTVNNBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s core structure shares similarities with several acetamide derivatives documented in the literature. Key structural variations among analogs include:

  • Substituents on the acetamide nitrogen : The target compound features a 3-(1-methyl-6-oxo-dihydropyridazin-3-yl)phenyl group, distinct from other analogs.
  • Aromatic/heterocyclic components: The 2,4-dichlorophenoxy group is common in herbicides, while the dihydropyridazinone ring differentiates it from simpler auxin-like molecules.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R-group) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-(1-methyl-6-oxo-dihydropyridazin-3-yl)phenyl C₁₉H₁₆Cl₂N₃O₃* ~436.26 Dihydropyridazinone, dichlorophenoxy -
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) 4-methylpyridin-2-yl C₁₄H₁₂Cl₂N₂O₂ 325.16 Pyridine ring, auxin agonist activity
DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) 2-mercapto-ethyl C₁₀H₁₁Cl₂NO₂S 296.17 Thiol group, enzyme inhibition
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide, chloroacetamide backbone
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl, pyrimidinylthio C₁₃H₁₁Cl₂N₃O₂S 344.21 Pyrimidinone, thioether linkage
Table 2: Functional Comparison
Compound Name Primary Application Key Mechanism Efficacy/IC₅₀ (If Available) Reference
Target Compound Hypothetical herbicide/agonist Unknown (structural analogy) N/A -
Compound 533 Synthetic auxin agonist Binds auxin receptors Not quantified
DICA Enzyme inhibitor Thiol-mediated inhibition Not quantified
Alachlor Herbicide Inhibits very-long-chain fatty acid synthesis Field-effective at 1–3 kg/ha

Physicochemical Properties

  • Solubility and Stability: The dihydropyridazinone ring may enhance water solubility compared to purely aromatic analogs like compound 533. However, steric bulk from the phenyl-dihydropyridazinone group could reduce membrane permeability .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the phenyl ring, akin to the pyrimidinylthio analog in (80% yield, mp 230°C) .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways and reaction conditions for synthesizing 2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:

  • Substitution reactions : Use of chlorinated phenols and activated pyridazinone intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorophenoxy group .
  • Condensation : Coupling of intermediates like chloroanilines with acetamide derivatives using condensing agents (e.g., DCC or EDCI) .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
    • Critical Parameters : Solvent polarity, temperature control (60–100°C), and stoichiometric ratios of reagents significantly impact yield .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment and detection of byproducts (e.g., column: C18, mobile phase: acetonitrile/water) .

Q. What are the hypothesized biological targets based on structural analogs?

  • Methodological Answer : Pyridazinone derivatives often target enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory activity or bacterial dihydrofolate reductase (DHFR) for antimicrobial effects. Computational docking (e.g., AutoDock Vina) can predict binding affinities to these targets .

Advanced Research Questions

Q. How can computational reaction design tools optimize the synthesis pathway and reduce experimental trial-and-error?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates and side reactions, enabling pre-screening of conditions (e.g., solvent effects) .
  • Machine Learning : Training models on existing pyridazinone synthesis data to predict optimal reagent combinations .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Comparative Bioassays : Standardize assays (e.g., MIC for antimicrobial activity, COX-2 inhibition ratios) using reference compounds .
  • Purity Verification : Re-test compounds with confirmed HPLC purity >98% to exclude batch variability .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. chloro groups) to isolate structure-activity relationships (SAR) .

Q. What strategies improve metabolic stability and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Microsomal Assays : Test hepatic stability using rat liver microsomes and identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
  • Lipophilicity Adjustment : Modify logP values via substituent changes (e.g., replacing chlorophenyl with fluorophenyl) to balance membrane permeability .

Q. How can substituent variations on the phenyl and pyridazinone rings modulate bioactivity?

  • Methodological Answer :

  • SAR Studies : Systematically replace substituents (e.g., 2,4-dichloro vs. 3,4-dimethyl) and assay against target proteins.
  • Electron-Withdrawing Groups : Chloro or nitro groups enhance electrophilic interactions with enzyme active sites .
  • Steric Effects : Bulkier groups (e.g., methoxy) may reduce binding affinity but improve selectivity .

Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading) with minimal runs .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to identify optimal zones .

Q. How to validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer :

  • Knockdown/Overexpression Models : Use siRNA or CRISPR to silence hypothesized targets (e.g., COX-2) and assess activity loss .
  • Kinetic Studies : Measure enzyme inhibition (IC₅₀) via fluorometric or colorimetric assays (e.g., NADH depletion for DHFR) .

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